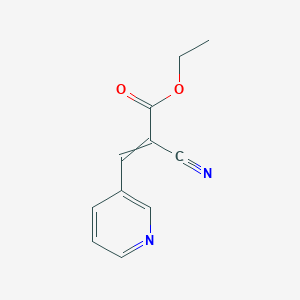

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

説明

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is an organic compound with the molecular formula C11H10N2O2. It is a white to yellow solid and is known for its applications in various fields of scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

化学反応の分析

Types of Reactions

Ethyl 2-Cyano-3-(3-pyridyl)acrylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis Overview

- Starting Materials : Ethyl cyanoacetate, 3-pyridinecarboxaldehyde

- Catalysts : Piperidine or sodium bicarbonate

- Reaction Conditions : Typically performed in a solvent such as methanol or ethanol at elevated temperatures.

Medicinal Chemistry

Ethyl 2-cyano-3-(3-pyridyl)acrylate has shown significant promise in medicinal chemistry due to its biological activities:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antibacterial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Research has demonstrated that derivatives of this compound can selectively inhibit tumor growth with minimal toxicity to normal cells. This is particularly evident in studies involving human cancer cell lines where certain derivatives showed promising cytotoxic effects.

Agricultural Chemistry

The compound has been evaluated for its antiviral properties, particularly in agricultural applications. For instance, it has been shown to inhibit Tobacco Mosaic Virus (TMV) replication effectively, suggesting its potential use as a biopesticide.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibition at concentrations as low as 25 µg/mL, suggesting a strong potential for pharmaceutical development.

Antiviral Activity Assessment

In vitro assays were conducted to assess the antiviral efficacy of the compound against TMV. The results showed a protective rate comparable to established antiviral treatments, indicating its potential for agricultural applications as well as medicinal uses.

Cytotoxicity Evaluation

A series of derivatives were synthesized and tested for their cytotoxic effects on various human cancer cell lines. The most active compounds displayed selective tumor growth inhibition with minimal toxicity to normal cells, demonstrating a favorable therapeutic index.

作用機序

The mechanism of action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .

類似化合物との比較

Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be compared with similar compounds such as:

Ethyl 2-Cyano-3-(2-thienyl)acrylate: Similar structure but with a thiophene ring instead of a pyridine ring.

Ethyl 2-Cyano-3,3-diphenylacrylate: Contains two phenyl groups instead of a pyridine ring.

Ethyl 2-Cyano-3-(1H-pyrrol-2-yl)acrylate: Contains a pyrrole ring instead of a pyridine ring.

These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their aromatic rings.

生物活性

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is an organic compound that has garnered attention in various fields due to its biological activity. This article explores its synthesis, mechanisms of action, and potential applications in medicinal chemistry, enzyme inhibition, and other biological interactions.

Chemical Structure and Properties

This compound features a cyano group and a pyridine ring, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 218.22 g/mol. The compound appears as a pale yellow solid and is known for its electrophilic nature, which facilitates interactions with nucleophilic sites on proteins.

Synthesis Methods

The synthesis of this compound typically involves the condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. This method allows for the efficient formation of the compound, which serves as a versatile building block in organic synthesis.

The biological activity of this compound can be attributed to its ability to form covalent or non-covalent bonds with specific molecular targets, such as enzymes or receptors. The cyano group acts as an electrophile, enabling it to interact with nucleophilic residues in proteins, potentially modulating their activity. This interaction may lead to significant changes in enzyme kinetics or receptor binding affinities.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes by forming stable complexes with them, thereby altering their catalytic activity. For instance, studies have shown that this compound can effectively inhibit certain proteases and kinases, making it a candidate for drug development targeting various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and RKO (colorectal cancer). The mechanism involves inducing apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .

Agrochemical Applications

In agrochemistry, this compound has been incorporated into larger molecules designed for pest and weed control. Field trials have shown that these compounds exhibit effective biocidal properties while being less harmful to beneficial organisms.

Case Studies

- Enzyme Inhibition Study : A study conducted on the inhibition of a specific protease revealed that this compound reduced enzyme activity by up to 70% at a concentration of 50 µM. The binding affinity was evaluated using kinetic assays, demonstrating competitive inhibition characteristics.

- Anticancer Efficacy : In vitro testing on MCF-7 cells showed that this compound exhibited an IC50 value of approximately 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM).

Summary Table of Biological Activities

特性

IUPAC Name |

ethyl 2-cyano-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMBXBIFKMYOLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352985 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103011-95-6 | |

| Record name | 2-Propenoic acid, 2-cyano-3-(3-pyridinyl)-, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。